molecular formula C20H25N3O2 B5402750 4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol

4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol

Cat. No.: B5402750
M. Wt: 339.4 g/mol
InChI Key: GLMSSPGLHJZKOF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The structure of this compound features a quinoline ring system substituted with a methyl group at the 2-position and a piperidin-4-ol moiety attached to the 6-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylquinoline, which is then subjected to a series of reactions to introduce the piperidin-4-ol moiety. The key steps include:

    Nitration and Reduction: Nitration of 2-methylquinoline followed by reduction to obtain 2-methylquinolin-6-amine.

    Coupling Reaction: The amine group is then coupled with a suitable piperidine derivative under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the piperidin-4-ol moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, while the piperidin-4-ol moiety may interact with protein targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A precursor in the synthesis of the target compound.

    4-hydroxyquinoline: Shares a similar quinoline ring system but lacks the piperidin-4-ol moiety.

    Piperidin-4-ol derivatives: Compounds with similar piperidine structures but different substituents on the quinoline ring.

Uniqueness

4-(2-methylquinolin-6-yl)-1-D-prolylpiperidin-4-ol is unique due to the combination of the quinoline ring and the piperidin-4-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-[(2R)-pyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-4-5-15-13-16(6-7-17(15)22-14)20(25)8-11-23(12-9-20)19(24)18-3-2-10-21-18/h4-7,13,18,21,25H,2-3,8-12H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMSSPGLHJZKOF-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)[C@H]4CCCN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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